molecular formula C17H17N5O3 B5504101 8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione

8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione

Cat. No.: B5504101
M. Wt: 339.3 g/mol
InChI Key: JOJAAUIXDNLTMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione is a useful research compound. Its molecular formula is C17H17N5O3 and its molecular weight is 339.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.13313942 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Affinity and Potential Therapeutic Applications

A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been synthesized and evaluated for their affinity towards serotoninergic and dopaminergic receptors. Compounds with a purine-2,4-dione nucleus generally exhibited higher affinity values than their purine-2,4,8-trione counterparts. Some compounds demonstrated potent ligand activity for 5-HT1A, 5-HT7 receptors, and showed additional affinity for dopamine D2 receptors. Docking studies indicated that a substituent at the 7-position of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione is essential for receptor affinity and selectivity, highlighting potential applications as antidepressant and anxiolytic agents (A. Zagórska et al., 2015).

Synthesis and Pharmacological Evaluation

Another study on N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and amide derivatives demonstrated significant 5-HT(1A) receptor ligands activity. Preliminary pharmacological evaluation indicated anxiolytic-like and antidepressant-like activities in animal models, suggesting these compounds as candidates for further research on psychiatric disorders (A. Zagórska et al., 2009).

Luminescence Sensing Applications

Research into dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks revealed their potential as selective fluorescence sensors for benzaldehyde-based derivatives. These findings could pave the way for the development of novel sensing materials for chemical analysis and environmental monitoring (B. Shi et al., 2015).

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-2,4-dimethyl-8H-purino[7,8-a]imidazole-1,3,7-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-9-5-6-11(7-10(9)2)22-12(23)8-21-13-14(18-16(21)22)19(3)17(25)20(4)15(13)24/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJAAUIXDNLTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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